SR 1824
Übersicht
Beschreibung
SR 1824 is a non-agonist ligand for peroxisome proliferator-activated receptor gamma (PPARγ). This compound is known for its ability to block cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation, which has significant implications in the treatment of diabetes. This compound has shown anti-diabetic effects by modulating the activity of PPARγ without activating it .
Wissenschaftliche Forschungsanwendungen
SR 1824 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug eingesetzt, um die Modulation der PPARγ-Aktivität und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Regulation der Genexpression und des Zellstoffwechsels.
Medizin: Wird als potenzieller Therapeutik für die Behandlung von Diabetes und anderen Stoffwechselstörungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf PPARγ abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an PPARγ bindet und seine Phosphorylierung durch Cdk5 blockiert. Dies verhindert die Dysregulation von Genen, die am Glukose- und Lipidstoffwechsel beteiligt sind, und übt so antidiabetische Wirkungen aus. Zu den molekularen Zielstrukturen gehören PPARγ und Cdk5, und die beteiligten Pfade hängen mit der Insulinsensitivität und der Stoffwechselregulation zusammen .
Ähnliche Verbindungen:
Rosiglitazon: Ein Agonist von PPARγ, der zur Behandlung von Diabetes eingesetzt wird.
Pioglitazon: Ein weiterer PPARγ-Agonist mit ähnlichen therapeutischen Anwendungen.
Vergleich: this compound ist insofern einzigartig, als es die Aktivität von PPARγ moduliert, ohne es zu aktivieren, im Gegensatz zu Rosiglitazon und Pioglitazon, die volle Agonisten sind. Dieser einzigartige Wirkmechanismus ermöglicht es this compound, antidiabetische Wirkungen mit potenziell weniger Nebenwirkungen im Zusammenhang mit der PPARγ-Aktivierung auszuüben .
Wirkmechanismus
Target of Action
SR 1824, also known as (S)-4’-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid, is a non-agonist ligand for the Peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
This compound interacts with PPARγ by blocking the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the PPARγ and Cdk5 . The blocking of Cdk5-mediated phosphorylation of PPARγ by this compound leads to changes in the regulation of genes whose expression is altered in obesity, such as adiponectin .
Result of Action
The blocking of Cdk5-mediated phosphorylation of PPARγ by this compound has anti-diabetic effects . This suggests that this compound could potentially be used as a therapeutic agent for the treatment of diabetes.
Biochemische Analyse
Biochemical Properties
SR 1824 plays a significant role in biochemical reactions, particularly in relation to the peroxisome proliferator-activated receptor γ (PPARγ). It interacts with this nuclear receptor and blocks the phosphorylation mediated by cyclin-dependent kinase 5 (Cdk5) . The nature of these interactions involves the modulation of gene expression, which is crucial in metabolic processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression . Specifically, it blocks Cdk5-mediated phosphorylation, which can cause dysregulation of genes whose expression is altered in conditions such as obesity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARγ. By acting as a non-agonist ligand, this compound blocks Cdk5-mediated phosphorylation . This action can lead to changes in gene expression, affecting the regulation of metabolic processes .
Dosage Effects in Animal Models
Preliminary studies suggest that it may have potential therapeutic effects in the treatment of diabetes .
Metabolic Pathways
This compound is involved in the PPARγ pathway, interacting with this nuclear receptor and influencing metabolic processes
Transport and Distribution
It is likely that its interaction with PPARγ influences its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with PPARγ
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von SR 1824 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen beinhalten, um Konsistenz und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: SR 1824 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet die Substitution einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Vergleich Mit ähnlichen Verbindungen
Rosiglitazone: An agonist of PPARγ used in the treatment of diabetes.
Pioglitazone: Another PPARγ agonist with similar therapeutic applications.
Comparison: SR 1824 is unique in that it modulates PPARγ activity without activating it, unlike rosiglitazone and pioglitazone, which are full agonists. This unique mechanism of action allows this compound to exert anti-diabetic effects with potentially fewer side effects related to PPARγ activation .
Biologische Aktivität
(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C33H29BrN2O3
- Molecular Weight : 563.49 g/mol
- Key Functional Groups : Indole moiety, biphenyl structure, carboxylic acid, and a bromophenyl substituent.
Research indicates that this compound exhibits biological activity primarily through enzyme inhibition and interaction with cellular targets. Specifically, it has been shown to inhibit serine/threonine proteases, which play critical roles in various cellular processes including apoptosis and cell signaling pathways. The enzyme inhibition profile includes:
- Enzyme Target : Coagulation factor XIa (EC 3.4.21.27)
- Inhibition Constant (Ki) : 0.0000002 mM at pH 7.4 and 37°C .
Antitumor Activity
Several studies have explored the antitumor potential of this compound:
- Cell Lines Tested : The compound has shown significant cytotoxic effects against various cancer cell lines including human glioblastoma (U251) and melanoma (WM793).
- IC50 Values : The IC50 values for these cell lines were reported to be less than those of standard chemotherapeutic agents like doxorubicin, indicating superior potency in certain contexts .
Antibacterial Properties
The compound also demonstrates antibacterial activity:
- Mechanism : It inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
- Activity Against Bacteria : It has shown effective inhibition against Staphylococcus aureus and Streptococcus pyogenes, with IC50 values in the nanomolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Indole Ring : Essential for anticancer activity.
- Bromophenyl Group : Enhances binding affinity to target enzymes.
- Carboxylic Acid Moiety : Important for solubility and interaction with biological targets.
Table 1 summarizes key findings related to the structure-activity relationships observed in various studies.
Compound Feature | Impact on Activity | Reference |
---|---|---|
Indole Moiety | Critical for cytotoxicity | |
Bromophenyl Substituent | Increases enzyme binding affinity | |
Carboxylic Acid | Enhances solubility and bioavailability |
Study 1: Antitumor Efficacy
A study conducted on the efficacy of the compound against human glioblastoma cells demonstrated that the compound induced apoptosis through caspase activation pathways, confirming its potential as an anticancer agent .
Study 2: Antibacterial Activity
Another investigation highlighted its antibacterial properties by evaluating its effectiveness against resistant strains of bacteria. Results showed that the compound was able to inhibit bacterial growth at concentrations significantly lower than traditional antibiotics .
Eigenschaften
IUPAC Name |
2-[4-[[5-[[(1S)-1-(4-bromophenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29BrN2O3/c1-20-22(3)36(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)35-21(2)24-12-15-27(34)16-13-24/h4-18,21H,19H2,1-3H3,(H,35,37)(H,38,39)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMXDCXJXYASGW-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104890 | |
Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338259-06-5 | |
Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338259-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.